3-(3-bromophenyl)-N-(4-chlorobenzyl)acrylamide
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Overview
Description
3-(3-bromophenyl)-N-(4-chlorobenzyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a bromophenyl group and a chlorobenzyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-N-(4-chlorobenzyl)acrylamide typically involves the reaction of 3-bromophenylamine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting intermediate is then reacted with acryloyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-N-(4-chlorobenzyl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The acrylamide group can be reduced to form amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are used under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
3-(3-bromophenyl)-N-(4-chlorobenzyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-N-(4-chlorobenzyl)acrylamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenyl and chlorobenzyl groups play a crucial role in binding to these targets, thereby modulating their activity. The acrylamide backbone allows for the formation of covalent bonds with nucleophilic residues in the target molecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-(4-bromobenzyl)acrylamide
- 3-(3-fluorophenyl)-N-(4-chlorobenzyl)acrylamide
- 3-(3-bromophenyl)-N-(4-methylbenzyl)acrylamide
Uniqueness
3-(3-bromophenyl)-N-(4-chlorobenzyl)acrylamide is unique due to the presence of both bromine and chlorine atoms in its structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO/c17-14-3-1-2-12(10-14)6-9-16(20)19-11-13-4-7-15(18)8-5-13/h1-10H,11H2,(H,19,20)/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTDWTINVVUISO-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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